3-(Methylamino)-1-(thiophen-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-1-(thiophen-3-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of a methylamino group and a thiophene ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one typically involves the reaction of thiophene-3-carboxaldehyde with methylamine and a reducing agent. One common method is the reductive amination of thiophene-3-carboxaldehyde using methylamine and sodium cyanoborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-(thiophen-3-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)-1-(thiophen-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
- 3-(Methylamino)-1-(furan-3-yl)propan-1-one
- 3-(Methylamino)-1-(pyridin-3-yl)propan-1-one
Uniqueness
3-(Methylamino)-1-(thiophen-3-yl)propan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(methylamino)-1-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,9H,2,4H2,1H3 |
InChI Key |
BNDBBHXVGWXIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.